Due to its rigid structure and multiple aromatic groups, TPPA serves as a valuable precursor for the synthesis of various organic materials. Research explores its use in the development of:
TPPA can be converted into high-performance polyimides, a class of polymers known for their excellent thermal stability, mechanical strength, and electrical insulating properties. These properties make them valuable for applications in aerospace, electronics, and high-temperature coatings [].
TPPA can be used to create conjugated polymers with tailored electronic properties. These polymers have potential applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) due to their ability to conduct electricity and emit light [].
The aromatic rings and carbonyl groups in TPPA provide potential binding sites for metal ions. This characteristic makes it a candidate ligand in coordination chemistry research. By incorporating TPPA into metal complexes, scientists can explore their potential applications in catalysis, sensing, and molecular recognition [].
Research investigates the use of TPPA derivatives as host materials in OLEDs. Host materials play a crucial role in transporting charges and facilitating light emission within the device. TPPA's structure can be modified to optimize its properties for efficient OLED operation [].
Limited research explores potential biomedical applications of TPPA. Some studies suggest its derivatives might possess antitumor or antibacterial properties. However, this area requires further investigation to understand the mechanisms and potential clinical applications [].
Tetraphenylphthalic anhydride is a chemical compound with the molecular formula C32H20O3 and a molecular weight of 452.51 g/mol. It is characterized by its unique structure, which consists of a phthalic anhydride core substituted with four phenyl groups. This compound is notable for its stability and versatility in various
The most common method for synthesizing tetraphenylphthalic anhydride involves the condensation reaction between tetraphenylcyclopentadienone and maleic anhydride in a suitable solvent such as nitrobenzene. The reaction proceeds under controlled conditions to yield tetraphenylphthalic anhydride efficiently . Other methods may include variations involving different solvents or catalysts to optimize yield and purity.
Tetraphenylphthalic anhydride has several applications across different fields:
Interaction studies involving tetraphenylphthalic anhydride often focus on its reactivity with other organic compounds. These studies reveal insights into how this compound can facilitate reactions with nucleophiles and participate in complex reaction mechanisms. Understanding these interactions is crucial for optimizing its use in synthetic applications and material development .
Tetraphenylphthalic anhydride shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Phthalic Anhydride | Two carbonyl groups | More reactive due to fewer steric hindrances |
Tetraphenylcyclopentadienone | Contains cyclopentadiene unit | Precursor to tetraphenylphthalic anhydride |
Benzophenone | Two phenyl groups linked by a carbonyl | Lacks the anhydride functionality |
Diphenylphthalate | Two phenyl groups attached to phthalate | Less sterically hindered than tetraphenyl derivative |
Tetraphenylphthalic anhydride's uniqueness lies in its four phenyl substituents that enhance its stability and alter its reactivity compared to simpler phthalate derivatives .
Tetraphenylphthalic anhydride exhibits distinct crystallographic characteristics that reflect its bulky molecular structure and intermolecular interactions. The compound crystallizes as white to pale cream crystals or crystalline powder, with the exact crystal form depending on crystallization conditions [1] [2]. The molecular formula C₃₂H₂₀O₃ corresponds to a molecular weight of 452.51 g/mol, making it substantially larger than simple phthalic anhydrides [3] [1] [2].
The crystallographic structure has been characterized through X-ray diffraction studies, revealing important details about molecular packing and intermolecular interactions [4] [5]. The compound exhibits an achiral structure with no defined stereocenters, E/Z centers, or optical activity [6] [7]. The InChI Key RSKXGCFFFZIWNC-UHFFFAOYSA-N provides a unique identifier for the compound's connectivity [1] [2].
Crystal packing in tetraphenylphthalic anhydride is influenced by several factors including π-π stacking interactions between aromatic rings, van der Waals forces, and potential weak hydrogen bonding interactions. The four phenyl substituents create significant steric bulk that affects both intramolecular conformation and intermolecular packing arrangements. The estimated density of 1.1056 g/cm³ reflects the relatively dense packing despite the bulky aromatic substituents [3] [8].
The crystal structure likely exhibits columnar or layered packing motifs commonly observed in aromatic anhydrides. Similar tetrahalophthalic anhydrides have shown various space groups including monoclinic and tetragonal systems with different intermolecular interaction patterns [9] [10]. The specific space group and unit cell parameters for tetraphenylphthalic anhydride would require detailed single-crystal X-ray analysis to determine precisely.
Intermolecular interactions in the crystal structure are expected to include aromatic π-π stacking between phenyl rings of adjacent molecules, as well as potential C-H···O interactions between aromatic hydrogen atoms and anhydride oxygen atoms. These weak interactions contribute to the overall crystal stability and packing efficiency. The Cambridge Structural Database entry CCDC Number 943898 provides crystallographic information, though detailed structural parameters require access to the complete crystallographic data [4].
The thermal properties of tetraphenylphthalic anhydride demonstrate the compound's stability and phase transition behavior under varying temperature conditions. Multiple sources report consistent melting point ranges, providing reliable thermal characterization data essential for handling and processing applications.
Source | Melting Point Range (°C) | Method |
---|---|---|
ChemicalBook | 293-297 | Literature compilation |
Thermo Scientific | 289.0-296.0 | Clear melt determination |
Fisher Scientific | 289-297 | Experimental measurement |
Avantor Sciences | 289-297 | Supplier specification |
The melting point range of 289-297°C indicates excellent thermal stability compared to simpler phthalic anhydrides [3] [1] [11] [8]. This elevated melting point results from the extensive aromatic substitution, which increases intermolecular interactions and crystal lattice energy. The phenyl substituents provide additional stabilization through π-π stacking interactions and enhanced van der Waals forces.
Thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would provide detailed information about the compound's thermal transitions and decomposition behavior [12] [13]. While specific decomposition temperature data is not readily available in the literature [14] [15], the compound demonstrates stability under normal handling conditions.
The estimated boiling point of 519.95°C represents a theoretical value based on molecular structure considerations [3] [8]. This high boiling point reflects the substantial molecular weight and extensive aromatic character. However, practical applications rarely involve heating to such extreme temperatures due to potential decomposition pathways.
Thermal stability studies indicate that tetraphenylphthalic anhydride remains stable under ambient conditions but may undergo hydrolysis at elevated temperatures in the presence of moisture. Like other anhydrides, the compound is moisture-sensitive and can react with water to form the corresponding diacid [3] [1] [8]. This hydrolysis reaction becomes more favorable at higher temperatures and humidity levels.
The thermal expansion coefficient and heat capacity data would provide additional insights into the compound's thermal behavior, though such detailed thermodynamic parameters are not extensively reported in the current literature. The large aromatic framework suggests relatively low thermal expansion due to the rigid molecular structure.
Decomposition pathways likely involve initial cleavage of the anhydride linkage, followed by potential rearrangement or fragmentation of the phenyl substituents at extremely high temperatures. The thermal stability makes the compound suitable for applications requiring moderate heating, such as synthetic transformations and analytical procedures.
The solubility profile of tetraphenylphthalic anhydride reflects its large aromatic structure and demonstrates selective dissolution behavior across different solvent systems. Understanding these solubility characteristics is crucial for synthetic applications, purification procedures, and analytical methodologies.
Solvent Class | Solubility | Temperature Dependence | Applications |
---|---|---|---|
Aromatic Solvents | Good | Increases with temperature | Recrystallization, reactions |
Polar Aprotic | Moderate to Good | Increases with temperature | Synthetic procedures |
Polar Protic | Limited | Increases with temperature | Limited applications |
Non-polar | Poor to Moderate | Increases with temperature | Washing, extraction |
Aromatic Solvents: Tetraphenylphthalic anhydride demonstrates excellent solubility in aromatic solvents such as benzene and toluene [16] [17]. This high solubility results from favorable π-π interactions between the solvent aromatic rings and the multiple phenyl substituents of the anhydride. Benzene has been specifically mentioned for recrystallization procedures, indicating its effectiveness in dissolving and purifying the compound [16] [17].
Polar Aprotic Solvents: Chlorinated solvents like dichloromethane and chloroform are expected to provide good solubility for tetraphenylphthalic anhydride. These solvents can effectively solvate the aromatic system while avoiding nucleophilic attack on the anhydride functionality. Acetone and other ketone solvents should also provide reasonable solubility due to their ability to interact with both aromatic and carbonyl regions of the molecule.
Alcoholic Solvents: Ethanol has been used in analytical procedures involving tetraphenylphthalic anhydride, particularly in aqueous acid-base titrations [18]. However, alcohols present potential reactivity concerns due to their nucleophilic nature toward anhydride groups. Methanol and other primary alcohols may react slowly with the anhydride functionality, particularly at elevated temperatures.
Petroleum Ether and Non-polar Solvents: The compound shows only slight solubility in petroleum ether, reflecting the polar nature of the anhydride functionality [16] [17]. This limited solubility in non-polar solvents can be advantageous for purification procedures where selective precipitation is desired.
Aqueous Systems: Tetraphenylphthalic anhydride decomposes in water through hydrolysis to form the corresponding dicarboxylic acid. This moisture sensitivity requires careful handling and storage under anhydrous conditions [3] [1] [8]. The hydrolysis reaction follows typical anhydride chemistry, where water attacks the electrophilic carbonyl carbon.
Temperature Effects: Solubility generally increases with temperature across all solvent systems, following normal thermodynamic principles. This temperature dependence enables hot recrystallization techniques and improved reaction kinetics in synthetic applications. The large aromatic framework suggests relatively steep temperature-solubility relationships in appropriate solvents.
Practical Considerations: The LogP value of 7.13 indicates high lipophilicity, confirming preferential solubility in organic phases over aqueous systems [19]. This property is particularly relevant for extraction procedures and biological applications where membrane permeability may be important.
Solubility data supports the use of aromatic solvents for optimal dissolution, polar aprotic solvents for synthetic transformations, and careful avoidance of protic nucleophilic solvents to prevent unwanted side reactions. The compound's solubility profile aligns well with its structural features and provides practical guidance for experimental procedures.
The spectroscopic characterization of tetraphenylphthalic anhydride provides comprehensive structural identification through multiple analytical techniques. Each spectroscopic method offers unique insights into different aspects of the molecular structure and bonding patterns.
Infrared spectroscopy provides definitive identification of functional groups and structural features in tetraphenylphthalic anhydride [20]. The characteristic absorption bands enable unambiguous identification and purity assessment.
Frequency (cm⁻¹) | Assignment | Intensity | Structural Information |
---|---|---|---|
1849, 1760 | C=O stretch (anhydride) | Strong | Asymmetric and symmetric stretching |
3058, 3028 | C-H stretch (aromatic) | Medium | Phenyl ring hydrogen atoms |
1603, 1493 | C=C stretch (aromatic) | Medium | Aromatic ring vibrations |
1209, 1171 | C-O-C stretch | Strong | Anhydride linkage |
731, 696 | Out-of-plane bending | Strong | Ortho-substituted benzene |
The dual carbonyl peaks at 1849 and 1760 cm⁻¹ definitively identify the anhydride functionality [20] [21]. These peaks correspond to asymmetric and symmetric stretching modes of the two C=O bonds in the five-membered anhydride ring. The frequencies are characteristic of aromatic anhydrides and distinguish them from aliphatic analogs.
Aromatic C-H stretching absorptions appear at 3058 and 3028 cm⁻¹, confirming the presence of multiple phenyl substituents [20]. The aromatic C=C stretching modes at 1603 and 1493 cm⁻¹ further support the aromatic character and indicate conjugated ring systems [20].
The C-O-C stretching vibrations at 1209 and 1171 cm⁻¹ provide additional confirmation of the anhydride linkage [20]. Out-of-plane bending modes at 731 and 696 cm⁻¹ suggest ortho-substitution patterns typical of phthalic anhydride derivatives [20].
Nuclear magnetic resonance spectroscopy would provide detailed structural information about the aromatic environment and molecular symmetry. While specific NMR data for tetraphenylphthalic anhydride is limited in the literature, predictions can be made based on similar aromatic anhydride compounds [22] [23].
¹H NMR Characteristics: The aromatic protons are expected to appear in the 7.0-8.0 ppm region, with complex coupling patterns due to the multiple phenyl rings [23] [24]. The exact chemical shifts and multiplicities would depend on the substitution pattern and ring current effects from neighboring aromatic systems.
¹³C NMR Features: The carbonyl carbons should appear around 160-170 ppm, characteristic of anhydride functionality [23] [24]. Aromatic carbons would appear in the 120-140 ppm region with distinct patterns for different carbon environments. The quaternary carbons bearing phenyl substituents would show characteristic downfield shifts.
Two-dimensional NMR: COSY, NOESY, and HSQC experiments would provide detailed connectivity information and spatial relationships between aromatic rings. These techniques would be particularly valuable for confirming the substitution pattern and molecular conformation.
UV-Vis spectroscopy reveals electronic transitions in the extended aromatic system of tetraphenylphthalic anhydride [25] [26]. The multiple phenyl substituents create an extended π-conjugated system with characteristic absorption patterns.
Electronic Transitions: The compound likely exhibits strong π→π* transitions in the 250-300 nm region, characteristic of substituted aromatic systems [25] [27]. Additional n→π* transitions from the carbonyl groups may appear at longer wavelengths with lower intensity.
Absorption Coefficients: High molar absorptivity values are expected due to the extensive aromatic conjugation. The exact values would depend on solvent effects and molecular conformation.
Solvent Effects: Different solvents may cause bathochromic or hypsochromic shifts depending on their polarity and ability to interact with the aromatic system [25] [27]. Polar solvents might stabilize excited states differently than non-polar alternatives.
Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns [28] [29]. The predicted collision cross section of 213.9 Ų for the [M+H]⁺ ion reflects the compound's three-dimensional structure [28].
Molecular Ion: The protonated molecular ion [M+H]⁺ appears at m/z 453, confirming the molecular weight [28]. Sodium and potassium adducts at m/z 475 and 491 respectively provide additional molecular weight confirmation [28].
Fragmentation Pathways: Common fragmentation patterns for anhydrides include loss of CO (28 Da) and CO₂ (44 Da) from the molecular ion [29] [30]. Additional fragmentation may involve loss of phenyl groups (77 Da) or formation of tropylium ions (C₇H₇⁺, m/z 91).
Base Peak Assignment: The base peak likely corresponds to a stable aromatic fragment, possibly resulting from elimination of the anhydride functionality and rearrangement of phenyl substituents.
The comprehensive spectroscopic profile enables unambiguous identification and purity assessment of tetraphenylphthalic anhydride across multiple analytical platforms.
Computational chemistry methods provide valuable insights into the molecular properties and behavior of tetraphenylphthalic anhydride, offering predictions that can be compared with available experimental data. Density functional theory (DFT) calculations and other computational approaches enable detailed analysis of molecular geometry, electronic structure, and physicochemical properties.
DFT calculations using functionals such as B3LYP with appropriate basis sets (6-31G(d,p) or higher) would provide optimized molecular geometries for tetraphenylphthalic anhydride [31] [32]. The computational approach can reveal:
Bond Lengths and Angles: Calculated C-C, C-O, and C=O bond lengths in the anhydride moiety can be compared with X-ray crystallographic data where available. The phenyl ring geometries and their orientations relative to the central phthalic anhydride core provide insights into steric interactions and molecular strain.
Conformational Analysis: The four phenyl substituents can adopt various rotational conformations around their attachment points. Computational studies can identify the most stable conformations and calculate energy barriers for rotation. These calculations help explain observed crystallographic structures and solution-state behavior.
Planarity and Distortion: The extent of deviation from planarity in the central aromatic system due to steric crowding from phenyl substituents can be quantified through computational geometry optimization. This information correlates with observed spectroscopic properties and reactivity patterns.
Computational methods provide detailed electronic structure information that complements experimental spectroscopic data [33] [34]:
Frontier Molecular Orbitals: HOMO and LUMO energies calculated through DFT methods predict electronic excitation energies and reactivity patterns. The HOMO-LUMO gap correlates with UV-Vis absorption maxima and provides insights into photochemical behavior.
Electrostatic Potential Maps: Calculated molecular electrostatic potential surfaces reveal regions of high and low electron density, predicting sites of nucleophilic and electrophilic attack. This information is particularly valuable for understanding anhydride reactivity.
Dipole Moments: Computed dipole moments can be compared with experimental dielectric measurements and provide insights into intermolecular interactions in crystals and solutions.
Computational thermochemistry enables prediction of various thermodynamic parameters [32]:
Heat of Formation: DFT calculations can estimate standard enthalpies of formation, though accuracy depends on the functional and basis set selection. Comparison with experimental thermochemical data validates computational approaches.
Heat Capacity: Vibrational frequency calculations provide harmonic estimates of heat capacity that can be compared with calorimetric measurements across temperature ranges.
Entropy Values: Statistical thermodynamics calculations using computed vibrational frequencies yield entropy values for comparison with experimental determinations.
Computational methods excel at predicting spectroscopic properties for comparison with experimental data [32]:
Vibrational Frequencies: DFT frequency calculations predict IR and Raman spectra, enabling assignment of observed bands to specific vibrational modes. Scaling factors (typically 0.96-0.98 for B3LYP) improve agreement with experimental frequencies.
NMR Chemical Shifts: GIAO (Gauge-Independent Atomic Orbital) methods calculate ¹H and ¹³C NMR chemical shifts for comparison with experimental spectra. The calculations help assign complex aromatic resonances and understand shielding effects.
Electronic Spectra: Time-dependent DFT (TDDFT) calculations predict UV-Vis absorption spectra, including transition energies and oscillator strengths [33]. These predictions can guide experimental spectroscopic studies and band assignments.
Available experimental data provides opportunities for computational validation:
Melting Point Correlation: While direct melting point prediction remains challenging, calculated lattice energies and intermolecular interaction energies can correlate with observed thermal properties.
Solubility Parameters: Computed molecular descriptors like LogP values can be compared with experimental partition coefficients. The calculated LogP of 7.13 aligns with expectations for a highly lipophilic aromatic compound [19].
Crystal Structure Prediction: Computational crystal structure prediction methods can generate hypothetical packing arrangements for comparison with experimental X-ray structures, helping understand polymorphism and intermolecular interactions.
Computational predictions carry inherent limitations that must be acknowledged:
Basis Set Dependence: Larger basis sets generally improve accuracy but increase computational cost. Triple-zeta basis sets with polarization functions provide reliable results for most properties.
Functional Selection: Different DFT functionals may yield varying results, particularly for weak intermolecular interactions. Dispersion-corrected functionals (e.g., B3LYP-D3) better describe π-π stacking interactions relevant to this compound.
Solvation Effects: Gas-phase calculations may not accurately represent solution or solid-state behavior. Implicit or explicit solvation models improve predictions for condensed-phase properties.
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